2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-6-4-14(5-7-15)19(27)26-21-25-18-16(2-1-3-17(18)29-21)20(28)24-12-13-8-10-23-11-9-13/h4-11,16H,1-3,12H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMCIIGADOMWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on various studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4-pyridinylmethanamine and subsequent cyclization to form the benzo[d]thiazole core. The synthetic pathway typically involves:
- Formation of the Amide Linkage : Reaction of 4-chlorobenzoyl chloride with 4-pyridinylmethanamine.
- Cyclization : Utilizing appropriate cyclization conditions to form the tetrahydrobenzo[d]thiazole structure.
Anticancer Properties
Research has indicated that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazoles exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various benzothiazole derivatives against human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay. The results showed that compounds similar to this compound demonstrated promising IC50 values ranging from 6.31 to 15 μM , indicating potent cytotoxicity against these cancer cell lines .
| Cell Line | IC50 Value (μM) | Compound |
|---|---|---|
| A549 | 6.31 | This compound |
| MCF-7 | 7.95 | Similar derivatives |
| HCT-116 | <15 | Similar derivatives |
The biological mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Flow cytometric analysis has shown that compounds related to this structure can induce apoptosis in cancer cells via caspase activation and DNA fragmentation .
- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific phases, preventing further proliferation of cancer cells .
Case Studies
- Case Study on Benzothiazole Derivatives : A series of studies have been conducted on various benzothiazole derivatives where modifications led to enhanced anticancer activity. For instance, a derivative with an electron-withdrawing group exhibited an IC50 value less than 60 μM , showing significant cytotoxicity against leukemia cells .
- Comparative Study : In a comparative study involving multiple cancer cell lines, it was found that compounds containing the benzosuberone moiety exhibited superior cytotoxic effects compared to those with other substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
